molecular formula C20H22ClN5O3 B2957824 5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 923156-75-6

5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2957824
CAS No.: 923156-75-6
M. Wt: 415.88
InChI Key: NEDUAPCOYWLUCI-UHFFFAOYSA-N
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Description

5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazoles This compound is characterized by its unique structure, which includes an amino group, a chlorobenzyl moiety, and a dimethoxyphenyl ethyl group

Preparation Methods

The synthesis of 5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide can be achieved through a multi-step process. One common synthetic route involves the following steps:

    Formation of the 1,2,3-triazole ring: This can be accomplished through a cycloaddition reaction between an azide and an alkyne. The reaction is typically carried out under copper-catalyzed conditions (CuAAC) to form the 1,2,3-triazole core.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a suitable leaving group on the triazole ring.

    Attachment of the chlorobenzyl and dimethoxyphenyl ethyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate precursors.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce specific functional groups within the molecule.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form new carbon-carbon or carbon-heteroatom bonds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.

    Materials Science: The unique structure of the compound makes it suitable for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological systems, including its potential as an inhibitor or activator of specific pathways.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

When compared to other similar compounds, 5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

    5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the dimethoxyphenyl ethyl group, which may affect its biological activity and chemical reactivity.

    5-amino-1-(3,4-dimethoxyphenyl)ethyl-1H-1,2,3-triazole-4-carboxamide: Lacks the chlorobenzyl group, which may influence its binding affinity and specificity.

    1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide:

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3/c1-28-16-7-6-13(11-17(16)29-2)8-9-23-20(27)18-19(22)26(25-24-18)12-14-4-3-5-15(21)10-14/h3-7,10-11H,8-9,12,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDUAPCOYWLUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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